2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
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Overview
Description
“2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide” is a chemical compound that plays an important role in modern organic and medicinal chemistry . It is synthesized by the reaction of substituted benzohydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid .
Synthesis Analysis
The synthesis of this compound is achieved through two main methods . The first method is based on the acylation of 3-aminorhodanine with acid chlorides . The second method involves cyclization of acid hydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid . Water was found to be the optimal reaction medium .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H9Cl2N3O2S . More detailed structural information can be obtained from NMR spectroscopy and other analytical techniques .Chemical Reactions Analysis
The compound is synthesized by the reaction of substituted benzohydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 124–126°C . More detailed properties can be obtained from various physicochemical property databases .Scientific Research Applications
Green Chemistry Synthesis
2,4-Dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides are synthesized through a reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. This process is remarkable for its use of water as the optimal reaction medium, aligning with green chemistry principles due to its nearly quantitative yields and minimal environmental impact (Horishny & Matiychuk, 2020).
Anticancer Properties
The compound has shown promising results in the realm of anticancer research. Derivatives of 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide synthesized from indapamide have demonstrated significant proapoptotic activity against melanoma cell lines. Specifically, one derivative inhibited melanoma cancer cell line MDA–MB435's growth by 3.7% at a concentration of 10 µM and exhibited anticancer activity with IC50 values between 85–95 µM. Additionally, this compound acted as an inhibitor for several human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer therapy (Yılmaz et al., 2015).
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, the synthesis and biological activity of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamide and its derivatives have been explored, demonstrating significant antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Patel & Patel, 2010).
Future Directions
Mechanism of Action
Target of Action
The compound 2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a derivative of 1,3-thiazolidin-4-one . Compounds containing a 1,3-thiazolidin-4-one fragment are known for their biological activity and are used in the treatment of various conditions . For example, this fragment is a structural unit of a number of peroxisome proliferator-activated receptor (PPAR) antagonists . Therefore, it’s plausible that the primary targets of this compound could be PPARs, which play a crucial role in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
The 1,3-thiazolidin-4-one derivatives are known to exhibit various biological activities . They have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis . Therefore, it’s likely that this compound interacts with its targets to modulate these biological activities.
Result of Action
The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Properties
IUPAC Name |
2,4-dichloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S2/c11-5-1-2-6(7(12)3-5)9(16)13-14-8(15)4-18-10(14)17/h1-3H,4H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCMAJDKIUTKML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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